N-(2-fluorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
Overview
Description
N-(2-fluorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The 2-fluorophenyl and 2-methylphenyl groups can be introduced through nucleophilic aromatic substitution reactions or via Suzuki coupling reactions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
DNA/RNA: Intercalating into DNA or RNA and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
N-(2-fluorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O/c1-15-8-2-3-9-16(15)22-14-18(17-10-4-6-12-20(17)25-22)23(27)26-21-13-7-5-11-19(21)24/h2-14H,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWCGLLTSYHJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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